molecular formula C11H16N2O B6897289 1-Methyl-1-(3-propan-2-ylphenyl)urea

1-Methyl-1-(3-propan-2-ylphenyl)urea

Cat. No.: B6897289
M. Wt: 192.26 g/mol
InChI Key: SUTSQCHNNZEQRE-UHFFFAOYSA-N
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Description

1-Methyl-1-(3-propan-2-ylphenyl)urea is an organic compound belonging to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a methyl group and a 3-propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-(3-propan-2-ylphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. A common method involves the reaction of 3-propan-2-ylphenylamine with methyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at room temperature, yielding the desired urea derivative .

Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. One such method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(3-propan-2-ylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-Methyl-1-(3-propan-2-ylphenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1-(3-propan-2-ylphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The urea moiety can form hydrogen bonds with active site residues of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

1-Methyl-1-(3-propan-2-ylphenyl)urea can be compared with other similar urea derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-ylphenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.

Properties

IUPAC Name

1-methyl-1-(3-propan-2-ylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)9-5-4-6-10(7-9)13(3)11(12)14/h4-8H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTSQCHNNZEQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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